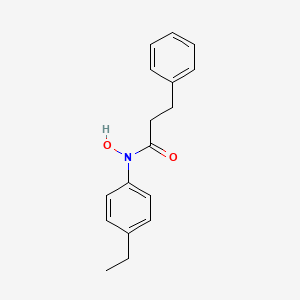
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide is an organic compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various fields such as analytical chemistry, chelation therapy, and mineral processing . The compound’s structure consists of a phenyl group attached to a propanamide backbone, with an ethyl group at the para position of the phenyl ring and a hydroxylamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide typically involves the reaction of 4-ethylphenylamine with 3-phenylpropanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of automated systems and real-time monitoring ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form the corresponding nitroso compound.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to chelate metal ions.
Medicine: Explored for its potential use in chelation therapy to treat heavy metal poisoning.
Wirkmechanismus
The mechanism of action of N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide involves its ability to chelate metal ions. The hydroxylamine moiety forms a stable complex with metal ions, which can inhibit the activity of metalloenzymes by blocking their active sites . This chelation process can disrupt various biological pathways, making the compound useful in both therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylhydroxylamine: Similar in structure but lacks the ethyl group on the phenyl ring.
N-Hydroxy-3-phenylpropanamide: Similar backbone but lacks the ethyl group on the phenyl ring.
4-Ethylphenylhydroxylamine: Similar in structure but lacks the propanamide moiety.
Uniqueness
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide is unique due to the presence of both the ethyl group on the phenyl ring and the hydroxylamine moiety. This combination enhances its ability to form stable metal complexes and provides distinct chemical reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
918107-08-1 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-N-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-14-8-11-16(12-9-14)18(20)17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12,20H,2,10,13H2,1H3 |
InChI-Schlüssel |
HORYXXPWKSSMRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N(C(=O)CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


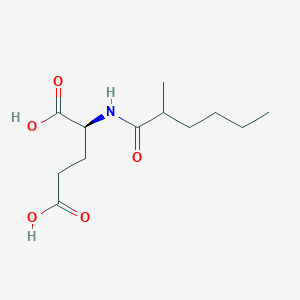
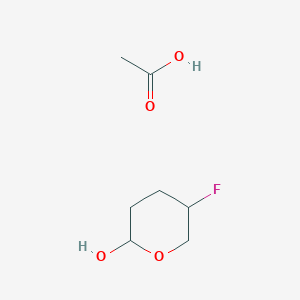
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
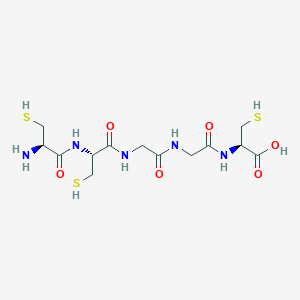
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
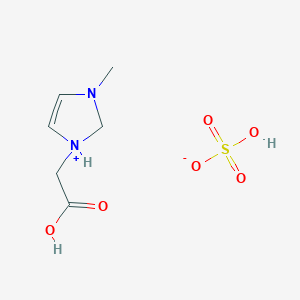
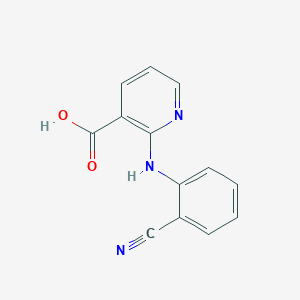

![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
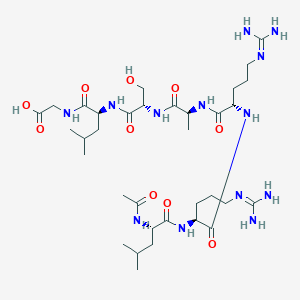
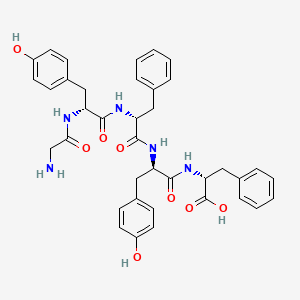
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)

